molecular formula C12H8Br2O B1626164 3,3'-Dibromodiphenyl ether CAS No. 6903-63-5

3,3'-Dibromodiphenyl ether

Cat. No.: B1626164
CAS No.: 6903-63-5
M. Wt: 328 g/mol
InChI Key: ALSVFJIXSNRBLE-UHFFFAOYSA-N
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Description

3,3’-Dibromodiphenyl ether is an organobromine compound with the molecular formula C₁₂H₈Br₂O. It is a member of the polybrominated diphenyl ethers family, which are commonly used as flame retardants in various consumer products. These compounds are known for their persistence in the environment and potential for bioaccumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3,3’-positions .

Industrial Production Methods: Industrial production of 3,3’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dibromodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding phenols.

    Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Dibromodiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dibromodiphenyl ether involves its interaction with biological systems. It can be metabolized by certain bacterial strains, leading to the formation of intermediate compounds such as dihydrodiols and phenols. These intermediates are further degraded through enzymatic pathways involving enzymes like biphenyl dioxygenase and dihydrodiol dehydrogenase .

Comparison with Similar Compounds

  • 4,4’-Dibromodiphenyl ether
  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • Decabromodiphenyl ether

Comparison: 3,3’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. Tetrabromodiphenyl ethers and decabromodiphenyl ethers have higher bromine content, making them more effective as flame retardants but also more persistent in the environment .

Properties

IUPAC Name

1-bromo-3-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSVFJIXSNRBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534622
Record name 1,1'-Oxybis(3-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6903-63-5
Record name 3,3'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxybis(3-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBK0DM5OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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